molecular formula C23H27N3 B12899850 4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]- CAS No. 510755-32-5

4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-

Cat. No.: B12899850
CAS No.: 510755-32-5
M. Wt: 345.5 g/mol
InChI Key: RJVJYYAGWOCPAG-UHFFFAOYSA-N
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Description

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the m-tolyl group can be done via Friedel-Crafts alkylation.

    Amine Functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial drug with additional uses in treating giardiasis and lupus.

Uniqueness

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine is unique due to its specific structural features, such as the presence of the m-tolyl group and the N-(2-(1-Methylpyrrolidin-2-yl)ethyl) moiety. These structural elements may confer unique biological activities and pharmacokinetic properties compared to other quinoline derivatives.

Properties

CAS No.

510755-32-5

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine

InChI

InChI=1S/C23H27N3/c1-17-7-5-8-18(15-17)22-16-23(20-10-3-4-11-21(20)25-22)24-13-12-19-9-6-14-26(19)2/h3-5,7-8,10-11,15-16,19H,6,9,12-14H2,1-2H3,(H,24,25)

InChI Key

RJVJYYAGWOCPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCC4CCCN4C

Origin of Product

United States

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